molecular formula C13H12N2O3 B018279 4-(Benzyloxy)-2-nitroaniline CAS No. 26697-35-8

4-(Benzyloxy)-2-nitroaniline

Cat. No.: B018279
CAS No.: 26697-35-8
M. Wt: 244.25 g/mol
InChI Key: JGVXQZRIRQLMHA-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a benzyloxy group attached to the fourth position of the benzene ring and a nitro group attached to the second position

Scientific Research Applications

4-(Benzyloxy)-2-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents due to its potential biological activity.

    Materials Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is studied for its potential effects on biological systems and its use as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-nitroaniline is not fully understood. It is proposed that it increases the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-nitroaniline typically involves a multi-step process:

    Nitration: The starting material, 4-(Benzyloxy)aniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-(Benzyloxy)-2-phenylenediamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitroaniline: Lacks the benzyloxy group, affecting its solubility and reactivity.

    4-Nitroaniline: Lacks the benzyloxy group, leading to different chemical properties and applications.

Uniqueness

4-(Benzyloxy)-2-nitroaniline is unique due to the presence of both the benzyloxy and nitro groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

2-nitro-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVXQZRIRQLMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294043
Record name 4-(benzyloxy)-2-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26697-35-8
Record name 26697-35-8
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Record name 4-(benzyloxy)-2-nitroaniline
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Record name 4-Benzyloxy-2-nitroaniline
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Synthesis routes and methods I

Procedure details

At 0° C., diethyl azodicarboxylate (3.4 mL) was added to a THF solution (13 mL) of 4-amino-3-nitrophenol (1.0 g), benzyl alcohol (1.0 g) and triphenyl phosphine (1.9 g), and stirred at room temperature for 5 hours. The reaction liquid was diluted with ethyl acetate, and the organic layer was washed with aqueous 1 N sodium hydroxide solution, aqueous saturated sodium hydrogencarbonate solution and saturated saline water in that order. The organic layer was dried with anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=2/8 to 3/7) to obtain 4-(benzyloxy)-2-nitroaniline (1.2 g) as a red solid.
Name
diethyl azodicarboxylate
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
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reactant
Reaction Step One
Quantity
1.9 g
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reactant
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Name
Quantity
13 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution containing 4-amino-3-nitro phenol (1.09 g, 7.07 mmole), benzylbromide (1.28 g, 7.5 mmole and cesium carbonate (2.43 g, 7.5 mmole) were stirred for 4 days at room temperature. After the reaction was complete, the reaction mixture was poured into ice water (500 ml), stirred 1 hour, and the resultant solid was filtered and dried under vacuum to provide the title compound (1.1 g, 64%).
Quantity
1.09 g
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reactant
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cesium carbonate
Quantity
2.43 g
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reactant
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[Compound]
Name
ice water
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500 mL
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solvent
Reaction Step Two
Yield
64%

Synthesis routes and methods III

Procedure details

4-Amino-3-nitrophenol (25 g, 162.2 mmol) was dissolved in DMF and cooled to 0° C. 1M potassium tert-butoxide (162.2 mL) was added dropwise over 20 min. After stirring 30 min at 0° C., benzyl bromide (19.8 mL, 162.2 mmol) in DMF was added dropwise. After 30 min at 0° C., the reaction was quenched with NH4Cl solution. 4-benzyloxy-2-nitroaniline (32 g, 131 mmol) was isolated by filtration. MS(CI, NH3) m/e 245 (M+1)+.
Quantity
25 g
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reactant
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162.2 mL
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19.8 mL
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0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

The 1-acetamido-4-benzyloxy-2-nitrobenzene so produced is treated with sodium hydroxide in methanol, warmed briefly on a steam bath for about 15 minutes until the reaction is complete, diluted with water and extracted with dichloromethane to give 1-amino-4-benzyloxy-2-nitrobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic data is available for 4-(Benzyloxy)-2-nitroaniline, and what insights does it offer?

A1: One of the provided papers [] utilizes a Density Functional Theory (DFT) approach to analyze the spectroscopic properties of this compound. This computational method helps predict various spectroscopic features, including infrared (IR) and UV-Vis spectra. The insights gained from these analyses can be valuable for:

    Q2: How can computational chemistry contribute to understanding the properties of this compound?

    A2: Computational chemistry techniques, as employed in one of the studies [], offer a powerful approach to explore various aspects of this compound, even in the absence of extensive experimental data. Some potential applications include:

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